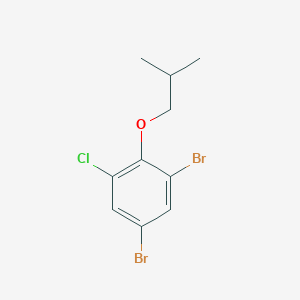

2,4-Dibromo-6-chloro-1-isobutoxybenzene

Overview

Description

2,4-Dibromo-6-chloro-1-isobutoxybenzene is a chemical compound with the CAS Number: 1394291-25-8 . It has a molecular weight of 342.46 and its IUPAC name is 1,5-dibromo-3-chloro-2-isobutoxybenzene .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Br2ClO/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.46 . It is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications

Functionalized Polymer Synthesis

In polymer chemistry, 2,4-dibromo-6-chloro-1-isobutoxybenzene derivatives serve as valuable intermediates for the synthesis of functionalized polymers. Morgan, Martínez-Castro, and Storey (2010) demonstrated the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene using alkoxybenzenes, including derivatives similar to this compound, for direct chain-end functionalization in Macromolecules. This method allows for the precise introduction of functional groups at the termini of polymers, enhancing their utility in various applications, such as materials science and drug delivery systems (Morgan, Martínez-Castro, & Storey, 2010).

Advanced Material Development

Cheng, Chen, Song, Zou, and Liu (2005) explored the synthesis and characterization of chiral conjugated polymers incorporating (R) or (S)-2,2′-binaphthyl entities through a Heck reaction. These polymers, derived from precursors akin to this compound, exhibit strong green-blue fluorescence, suggesting potential applications in polarized light-emitting sensors and advanced optical materials. The unique electronic properties of these polymers, influenced by the specific bromo-chloro-isobutoxybenzene structure, highlight the compound's significance in creating materials with novel optical features (Cheng et al., 2005).

Organic Synthesis and Catalysis

The compound also finds application in organic synthesis and catalysis, where its derivatives are used as intermediates for the synthesis of synthetically valuable compounds. Diemer, Leroux, and Colobert (2011) described efficient methods for accessing various 1,2-dibromobenzenes, closely related to this compound, which act as precursors in reactions involving the formation of benzynes and other complex organic molecules. This research, published in the European Journal of Organic Chemistry, underscores the versatility of dibromo-chloro compounds in synthesizing complex organic structures, potentially enabling the discovery of new reactions and catalytic processes (Diemer, Leroux, & Colobert, 2011).

Safety and Hazards

properties

IUPAC Name |

1,5-dibromo-3-chloro-2-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2ClO/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSOZFSUTZAJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B3237633.png)

![3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3237639.png)

![D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-](/img/structure/B3237642.png)

![5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one](/img/structure/B3237680.png)

![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/structure/B3237694.png)